Cas no 1802057-94-8 (3,4,4-Trimethylhex-1-yne)

3,4,4-Trimethylhex-1-yne 化学的及び物理的性質
名前と識別子
-
- 3,4,4-trimethylhex-1-yne
- EN300-1997635
- 1802057-94-8
- 3,4,4-Trimethylhex-1-yne
-
- インチ: 1S/C9H16/c1-6-8(3)9(4,5)7-2/h1,8H,7H2,2-5H3
- InChIKey: DLURNDADMRPTGD-UHFFFAOYSA-N
- ほほえんだ: C(C)(C)(CC)C(C#C)C
計算された属性
- せいみつぶんしりょう: 124.125200510g/mol
- どういたいしつりょう: 124.125200510g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 122
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
3,4,4-Trimethylhex-1-yne 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1997635-0.05g |
3,4,4-trimethylhex-1-yne |
1802057-94-8 | 0.05g |
$1020.0 | 2023-09-16 | ||
Enamine | EN300-1997635-0.25g |
3,4,4-trimethylhex-1-yne |
1802057-94-8 | 0.25g |
$1117.0 | 2023-09-16 | ||
Enamine | EN300-1997635-0.5g |
3,4,4-trimethylhex-1-yne |
1802057-94-8 | 0.5g |
$1165.0 | 2023-09-16 | ||
Enamine | EN300-1997635-2.5g |
3,4,4-trimethylhex-1-yne |
1802057-94-8 | 2.5g |
$2379.0 | 2023-09-16 | ||
Enamine | EN300-1997635-10.0g |
3,4,4-trimethylhex-1-yne |
1802057-94-8 | 10g |
$5221.0 | 2023-05-26 | ||
Enamine | EN300-1997635-10g |
3,4,4-trimethylhex-1-yne |
1802057-94-8 | 10g |
$5221.0 | 2023-09-16 | ||
Enamine | EN300-1997635-5.0g |
3,4,4-trimethylhex-1-yne |
1802057-94-8 | 5g |
$3520.0 | 2023-05-26 | ||
Enamine | EN300-1997635-0.1g |
3,4,4-trimethylhex-1-yne |
1802057-94-8 | 0.1g |
$1068.0 | 2023-09-16 | ||
Enamine | EN300-1997635-1.0g |
3,4,4-trimethylhex-1-yne |
1802057-94-8 | 1g |
$1214.0 | 2023-05-26 | ||
Enamine | EN300-1997635-1g |
3,4,4-trimethylhex-1-yne |
1802057-94-8 | 1g |
$1214.0 | 2023-09-16 |
3,4,4-Trimethylhex-1-yne 関連文献
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
3,4,4-Trimethylhex-1-yneに関する追加情報
Professional Introduction to Compound with CAS No. 1802057-94-8 and Product Name 3,4,4-Trimethylhex-1-yne
The compound with the CAS number 1802057-94-8 is a specialized organic molecule that has garnered significant attention in the field of chemical and pharmaceutical research. The product name, 3,4,4-Trimethylhex-1-yne, precisely describes its chemical structure, highlighting its unique composition and potential applications. This compound belongs to the family of alkyne derivatives, characterized by the presence of a triple bond in its carbon chain, which imparts distinct reactivity and functional properties.
In recent years, there has been a growing interest in alkyne-based compounds due to their versatile applications in synthetic chemistry and drug development. The 3,4,4-Trimethylhex-1-yne molecule, with its specific substitution pattern, offers a rich scaffold for further functionalization. This makes it a valuable building block for the synthesis of more complex molecules, including pharmaceutical intermediates and fine chemicals. The triple bond in the molecule also makes it a potential candidate for various catalytic reactions, such as cross-coupling reactions, which are widely used in modern drug synthesis.
One of the most compelling aspects of this compound is its potential role in medicinal chemistry. Researchers have been exploring the use of alkynes in the development of novel therapeutic agents due to their ability to form stable and diverse molecular structures. The 3,4,4-Trimethylhex-1-yne molecule, with its three methyl groups attached to the fourth carbon from the triple bond, provides a unique platform for designing molecules with specific biological activities. For instance, such compounds have shown promise in the development of anti-inflammatory and anti-cancer agents.
The synthesis of 3,4,4-Trimethylhex-1-yne involves carefully controlled reactions that highlight the importance of precision in organic synthesis. The introduction of the triple bond while maintaining the desired substitution pattern requires expertise in reaction mechanisms and selectivity. Recent advancements in catalytic systems have made it possible to achieve higher yields and purities in the synthesis of complex alkyne derivatives like this one. These advancements are not only improving the efficiency of synthetic routes but also expanding the scope of possible applications.
Another area where this compound has shown promise is in materials science. Alkynes are known for their ability to form strong covalent bonds and stable structures, making them suitable for applications in polymer chemistry and material design. The 3,4,4-Trimethylhex-1-yne molecule could be used as a monomer or intermediate in the synthesis of advanced materials with tailored properties. For example, it could be incorporated into polymers that exhibit enhanced mechanical strength or thermal stability.
The chemical reactivity of 3,4,4-Trimethylhex-1-yne is another key feature that makes it attractive for research purposes. The triple bond can undergo various transformations, including addition reactions with nucleophiles and metal-catalyzed coupling reactions. These reactions allow chemists to introduce new functional groups or link this compound to other molecules in a controlled manner. This flexibility is crucial for designing molecules with specific functionalities for pharmaceutical or industrial applications.
In conclusion, the compound with CAS number 1802057-94-8, known as 3,4,4-Trimethylhex-1-yne, represents a significant advancement in chemical research. Its unique structure and reactivity make it a valuable tool for synthetic chemists working on pharmaceuticals and materials science. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in both academic and industrial settings.
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